REACTION_CXSMILES
|
[C:1](#[N:7])[CH:2]([CH2:4][C:5]#N)O.[C:8]([CH2:10][C:11]([NH2:13])=[S:12])#[N:9].[CH:14](=O)[C:15]1C=C[CH:18]=[CH:17][CH:16]=1.[NH:22]1CCCC[CH2:23]1.Cl>C(O)C>[NH2:22][C:23]1[NH:13][C:11](=[S:12])[C:10]([C:8]#[N:9])=[C:4]([C:5]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:2]=1[C:1]#[N:7]
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
C(C(O)CC#N)#N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=S)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured onto ice-water
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(N1)=S)C#N)C1=CC=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |